4-Sulfanylbutanamide
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Overview
Description
4-Mercaptobutanamide is an organic compound characterized by the presence of a thiol group (-SH) and an amide group (-CONH2) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Mercaptobutanamide can be synthesized through several methods One common approach involves the reaction of butyric acid with thionyl chloride to form butyryl chloride, which is then reacted with ammonia to produce butyramide
Industrial Production Methods: In industrial settings, the production of 4-Mercaptobutanamide may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents can optimize the reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Mercaptobutanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers or thioesters.
Scientific Research Applications
4-Mercaptobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe for studying thiol-based redox processes in biological systems.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Mercaptobutanamide involves its thiol group, which can form covalent bonds with various biological targets. This interaction can disrupt the normal function of proteins and enzymes, leading to antimicrobial effects. The amide group also contributes to its stability and solubility, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Cysteamine: Contains a thiol group and is used in similar applications.
Mercaptopropionamide: Another thiol-containing amide with comparable properties.
Uniqueness: 4-Mercaptobutanamide is unique due to its specific combination of a butane backbone with both thiol and amide functional groups. This structure provides a balance of reactivity and stability, making it suitable for a variety of applications.
Properties
CAS No. |
64858-83-9 |
---|---|
Molecular Formula |
C4H9NOS |
Molecular Weight |
119.19 g/mol |
IUPAC Name |
4-sulfanylbutanamide |
InChI |
InChI=1S/C4H9NOS/c5-4(6)2-1-3-7/h7H,1-3H2,(H2,5,6) |
InChI Key |
SLFZWKBTTILTLU-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)N)CS |
Origin of Product |
United States |
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